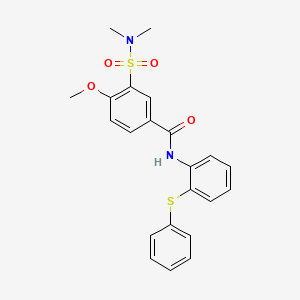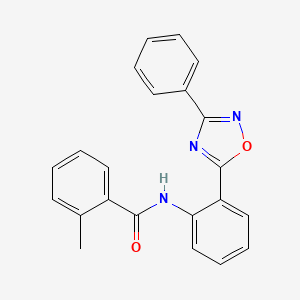
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 369.5 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood, but it is believed to act as a bidentate ligand by coordinating with the metal center and stabilizing the intermediate species during the reaction. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. However, studies have shown that N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not toxic to cells and has low cytotoxicity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also readily available and relatively inexpensive. However, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its low solubility in water and its sensitivity to air and moisture, which can affect its catalytic activity.
Orientations Futures
There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands for catalysis. Researchers can also explore the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the synthesis of new materials and the development of new antimicrobial agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. Finally, researchers can investigate the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the treatment of various diseases, including cancer and infectious diseases.
Conclusion
In conclusion, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a unique chemical compound that has gained significant attention in scientific research due to its applications in organic synthesis, catalysis, and material science. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density. Although there is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, it has low cytotoxicity and antimicrobial activity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling, but also has some limitations. There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, including the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands, the investigation of its potential in the treatment of various diseases, and the optimization of the synthesis method.
Méthodes De Synthèse
The synthesis of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide as a white crystalline solid with a yield of approximately 60%. The purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its applications in organic synthesis, catalysis, and material science. In organic synthesis, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used as a ligand for various transition metals such as palladium, copper, and nickel, to catalyze a range of reactions including cross-coupling reactions, C-H activation, and carbonylation reactions. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used as a co-catalyst in the polymerization of olefins and in the synthesis of polyesters and polycarbonates.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-15(12-13)17-22-18(25-23-17)14-8-10-16(11-9-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXRPRUKVXXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)
![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)